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molecular formula C9H6N2O2<br>CH3C6H3(NCO)2<br>C9H6N2O2 B125308 2,4-Diisocyanato-1-methylbenzene CAS No. 584-84-9

2,4-Diisocyanato-1-methylbenzene

Cat. No. B125308
M. Wt: 174.16 g/mol
InChI Key: DVKJHBMWWAPEIU-UHFFFAOYSA-N
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Patent
US04234694

Procedure details

7 g of the addition compound described in Example 22, 1 g of a polysiloxane-polyalkylene glycol of Example 32 (foam stabilizer) and 200 g of a mixture of 70% by weight of crude diphenylmethane diisocyanate which had been prepared by aniline formaldehyde condensation followed by phosgenation, and 30% by weight of the distillation residue obtained from the preparation of tolylene diisocyanate were vigorously stirred together as described in Example 36. The isocyanate mixture has an isocyanate content of 29.1% and a viscosity of 1030 cP/25° C. This mixture was then heated to 150° C. for 30 minutes.
[Compound]
Name
addition compound
Quantity
7 g
Type
reactant
Reaction Step One
[Compound]
Name
polysiloxane polyalkylene glycol
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
200 g
Type
reactant
Reaction Step Three
Name
diphenylmethane diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N-:1]=[C:2]=[O:3].[N-:4]=[C:5]=[O:6].[C:7]1([CH2:13]C2C=CC=CC=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.N(C=O)C1C=CC=CC=1>>[CH3:13][C:7]1[C:8]([N:4]=[C:5]=[O:6])=[CH:9][C:10]([N:1]=[C:2]=[O:3])=[CH:11][CH:12]=1 |f:0.1.2|

Inputs

Step One
Name
addition compound
Quantity
7 g
Type
reactant
Smiles
Step Two
Name
polysiloxane polyalkylene glycol
Quantity
1 g
Type
reactant
Smiles
Step Three
Name
mixture
Quantity
200 g
Type
reactant
Smiles
Step Four
Name
diphenylmethane diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O.[N-]=C=O.C1(=CC=CC=C1)CC1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C1=CC=CC=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=CC(=CC1)N=C=O)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04234694

Procedure details

7 g of the addition compound described in Example 22, 1 g of a polysiloxane-polyalkylene glycol of Example 32 (foam stabilizer) and 200 g of a mixture of 70% by weight of crude diphenylmethane diisocyanate which had been prepared by aniline formaldehyde condensation followed by phosgenation, and 30% by weight of the distillation residue obtained from the preparation of tolylene diisocyanate were vigorously stirred together as described in Example 36. The isocyanate mixture has an isocyanate content of 29.1% and a viscosity of 1030 cP/25° C. This mixture was then heated to 150° C. for 30 minutes.
[Compound]
Name
addition compound
Quantity
7 g
Type
reactant
Reaction Step One
[Compound]
Name
polysiloxane polyalkylene glycol
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
200 g
Type
reactant
Reaction Step Three
Name
diphenylmethane diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N-:1]=[C:2]=[O:3].[N-:4]=[C:5]=[O:6].[C:7]1([CH2:13]C2C=CC=CC=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.N(C=O)C1C=CC=CC=1>>[CH3:13][C:7]1[C:8]([N:4]=[C:5]=[O:6])=[CH:9][C:10]([N:1]=[C:2]=[O:3])=[CH:11][CH:12]=1 |f:0.1.2|

Inputs

Step One
Name
addition compound
Quantity
7 g
Type
reactant
Smiles
Step Two
Name
polysiloxane polyalkylene glycol
Quantity
1 g
Type
reactant
Smiles
Step Three
Name
mixture
Quantity
200 g
Type
reactant
Smiles
Step Four
Name
diphenylmethane diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O.[N-]=C=O.C1(=CC=CC=C1)CC1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C1=CC=CC=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=CC(=CC1)N=C=O)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04234694

Procedure details

7 g of the addition compound described in Example 22, 1 g of a polysiloxane-polyalkylene glycol of Example 32 (foam stabilizer) and 200 g of a mixture of 70% by weight of crude diphenylmethane diisocyanate which had been prepared by aniline formaldehyde condensation followed by phosgenation, and 30% by weight of the distillation residue obtained from the preparation of tolylene diisocyanate were vigorously stirred together as described in Example 36. The isocyanate mixture has an isocyanate content of 29.1% and a viscosity of 1030 cP/25° C. This mixture was then heated to 150° C. for 30 minutes.
[Compound]
Name
addition compound
Quantity
7 g
Type
reactant
Reaction Step One
[Compound]
Name
polysiloxane polyalkylene glycol
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
200 g
Type
reactant
Reaction Step Three
Name
diphenylmethane diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N-:1]=[C:2]=[O:3].[N-:4]=[C:5]=[O:6].[C:7]1([CH2:13]C2C=CC=CC=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.N(C=O)C1C=CC=CC=1>>[CH3:13][C:7]1[C:8]([N:4]=[C:5]=[O:6])=[CH:9][C:10]([N:1]=[C:2]=[O:3])=[CH:11][CH:12]=1 |f:0.1.2|

Inputs

Step One
Name
addition compound
Quantity
7 g
Type
reactant
Smiles
Step Two
Name
polysiloxane polyalkylene glycol
Quantity
1 g
Type
reactant
Smiles
Step Three
Name
mixture
Quantity
200 g
Type
reactant
Smiles
Step Four
Name
diphenylmethane diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O.[N-]=C=O.C1(=CC=CC=C1)CC1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C1=CC=CC=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=CC(=CC1)N=C=O)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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